ethyl 2'-amino-7'-methyl-6'-[2-(morpholin-4-yl)ethyl]-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Description
Ethyl 2'-amino-7'-methyl-6'-[2-(morpholin-4-yl)ethyl]-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C25H28N4O6 and its molecular weight is 480.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.20088463 g/mol and the complexity rating of the compound is 1030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2'-amino-7'-methyl-6'-[2-(morpholin-4-yl)ethyl]-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The presence of the morpholine group suggests potential for enhanced solubility and biological activity. Detailed synthetic routes often include the formation of the indole and pyrano-pyridine frameworks through cyclization and functional group modifications.
Biological Activity
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For example, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.98 μg/mL to 3.90 μg/mL against resistant strains like MRSA .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects on cancer cell lines. Notably, compounds with similar indole structures have shown preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts . The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis.
Cytotoxicity
The cytotoxic profile has been assessed using HepG2 liver cancer cells, where some derivatives exhibited low cytotoxicity (IC20 > 40 µM), indicating a favorable therapeutic index . This suggests that while the compound can inhibit cancer cell growth, it may spare normal cells at certain concentrations.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The morpholine moiety could enhance interactions with G-protein coupled receptors or other signaling molecules.
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
Study | Compound | Biological Effect | MIC/IC50 |
---|---|---|---|
Compound A | Antimicrobial against S. aureus | 0.98 μg/mL | |
Compound B | Antiproliferative on A549 cells | IC50 20 μM | |
Compound C | Cytotoxicity in HepG2 cells | IC20 > 40 μM |
These studies underline the potential therapeutic applications of this compound in treating infections and cancer.
Properties
IUPAC Name |
ethyl 2'-amino-7'-methyl-6'-(2-morpholin-4-ylethyl)-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6/c1-3-34-23(31)20-21(26)35-18-14-15(2)29(9-8-28-10-12-33-13-11-28)22(30)19(18)25(20)16-6-4-5-7-17(16)27-24(25)32/h4-7,14H,3,8-13,26H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPFFBGMQBIABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)N(C(=C2)C)CCN5CCOCC5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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